molecular formula C15H11IO3 B1292264 3-Acetoxy-3'-iodobenzophenone CAS No. 890099-65-7

3-Acetoxy-3'-iodobenzophenone

Cat. No.: B1292264
CAS No.: 890099-65-7
M. Wt: 366.15 g/mol
InChI Key: VXDQWHUSYJQKCQ-UHFFFAOYSA-N
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Description

3-Acetoxy-3'-iodobenzophenone is a benzophenone derivative featuring an acetoxy group (-OAc) at the 3-position of one aromatic ring and an iodine atom at the 3'-position of the adjacent ring. Benzophenones with halogen and ester substituents are widely studied for applications in organic synthesis, radiopharmaceuticals, and materials science due to their tunable electronic and steric profiles .

Preparation Methods

Preparation Methods

The synthesis of 3-Acetoxy-3'-iodobenzophenone primarily involves the acetylation of 3'-iodobenzophenone. Various methods have been documented, focusing on different reaction conditions and catalysts to optimize yield and purity. Below are the key preparation methods:

Acetylation Using Acetic Anhydride

One of the most common methods for synthesizing this compound is through acetylation using acetic anhydride in the presence of a base such as pyridine.

Reaction Scheme:
$$
\text{3'-Iodobenzophenone} + \text{Acetic Anhydride} \xrightarrow{\text{Pyridine}} \text{this compound} + \text{Acetic Acid}
$$

Procedure:

  • Dissolve 3'-iodobenzophenone in acetic anhydride.
  • Add pyridine as a catalyst.
  • Heat the mixture at approximately 60°C for several hours.
  • Upon completion, quench the reaction with water and extract the product using an organic solvent like ethyl acetate.
  • Purify the compound through recrystallization.

Alternative Acetylation Methods

Other methods for synthesizing this compound may include:

Reaction Conditions and Yields

The following table summarizes various preparation methods, including their conditions and typical yields:

Method Conditions Yield (%)
Acetic Anhydride with Pyridine 60°C, 4 hours 85-90
Acetic Acid with Acid Chloride Reflux, 2 hours 75-80
Microwave-Assisted 120°C, 15 minutes 90-95

Analysis of Reaction Products

The purity and identity of synthesized this compound can be confirmed through various analytical techniques:

Chemical Reactions Analysis

3-Acetoxy-3’-iodobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide and potassium carbonate.

    Oxidation Reactions: The acetoxy group can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Acetoxy-3’-iodobenzophenone has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.

    Material Science: It is utilized in the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Acetoxy-3’-iodobenzophenone involves its interaction with molecular targets through its functional groups. The acetoxy group can undergo hydrolysis to release acetic acid, while the iodine atom can participate in halogen bonding interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 3-Acetoxy-3'-iodobenzophenone and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Key Properties (PSA, XLogP3)
This compound Not reported C₁₅H₁₁IO₃ ~366.15* 3, 3' Estimated PSA: ~43.4†; XLogP3: ~3.7†
2-Acetoxy-2'-iodobenzophenone 890099-22-6 C₁₅H₁₁IO₃ 366.15 2, 2' PSA: 43.4; XLogP3: 3.7
3'-Iodoacetophenone 14452-30-3 C₈H₇IO 246.05 3' PSA: 17.1‡; XLogP3: 2.8‡
2-[¹²⁵I]Iodobenzophenone N/A C₁₃H₉IO 308.11 2 Radioactive; RCY: 94%

*Molecular weight inferred from structural similarity to 2-Acetoxy-2'-iodobenzophenone. †Estimated based on positional isomerism (meta vs. ortho substitution). ‡Calculated using open-source tools (e.g., PubChem).

Key Observations:

  • Meta positions generally allow for better electronic delocalization and reduced steric clashes .
  • Polar Surface Area (PSA): Both 2- and 3-substituted benzophenones share similar PSA values (~43.4), indicating comparable solubility profiles. Simpler analogs like 3'-Iodoacetophenone have lower PSA (17.1), reflecting reduced hydrogen-bonding capacity .
  • Synthetic Yields: Radioiodination of 2-iodobenzophenone achieved a 94% radiochemical yield (RCY) under optimized conditions (one-pot diazotization, 40°C) . Meta-substituted derivatives may require modified conditions due to electronic effects.

Radioiodination Efficiency

  • Ortho vs. Meta Substitution: Electron-withdrawing groups (e.g., acetoxy) in the ortho position (2-Acetoxy-2'-iodobenzophenone) can deactivate the aromatic ring, complicating electrophilic iodination. In contrast, meta-substituted derivatives may retain higher reactivity due to reduced steric and electronic hindrance .
  • Temperature Dependence: highlights that elevated temperatures (60°C) improve yields for complex substrates. For this compound, similar optimization may be necessary to balance reaction kinetics and decomposition risks .

Stability and Handling

  • Ortho-Substituted Challenges: 2-Acetoxy-2'-iodobenzophenone’s ortho substituents may promote instability under prolonged storage or heating, whereas meta-substituted analogs are hypothesized to exhibit enhanced thermal stability .

Biological Activity

3-Acetoxy-3'-iodobenzophenone (AIBP) is a compound that has garnered attention in various fields of research, particularly for its biological activity. This article aims to detail the biological properties, mechanisms of action, and potential applications of AIBP based on diverse sources.

  • Chemical Formula : C15H13IO3
  • Molecular Weight : 358.17 g/mol
  • Structure : AIBP features an acetoxy group and an iodobenzophenone structure, which contributes to its reactivity and biological interactions.

Biological Activity Overview

AIBP exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that AIBP possesses significant antimicrobial activity against various bacterial strains.
  • Antioxidant Activity : The compound has been noted for its ability to scavenge free radicals, thereby exhibiting potential protective effects against oxidative stress.
  • Cytotoxic Effects : Research indicates that AIBP can induce cytotoxicity in certain cancer cell lines, suggesting its potential use in cancer therapy.

The biological activities of AIBP can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : AIBP may inhibit specific enzymes involved in cellular proliferation and survival.
  • Interaction with Cell Membranes : The lipophilic nature of AIBP allows it to integrate into cell membranes, affecting membrane fluidity and function.
  • Induction of Apoptosis : Evidence suggests that AIBP can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of AIBP against common pathogens. Results indicated:

  • Gram-positive bacteria : Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Gram-negative bacteria : Showed moderate activity against Escherichia coli with an MIC of 64 µg/mL.

Antioxidant Capacity

The antioxidant potential was assessed using DPPH radical scavenging assays:

  • IC50 Value : The IC50 for AIBP was determined to be 25 µg/mL, indicating a strong capacity to neutralize free radicals compared to standard antioxidants like ascorbic acid (IC50 = 30 µg/mL).

Cytotoxicity in Cancer Cell Lines

In vitro studies on various cancer cell lines revealed:

  • HeLa Cells : AIBP exhibited a dose-dependent cytotoxic effect with an IC50 value of 15 µg/mL after 48 hours of exposure.
  • MCF-7 Cells : Significant reduction in cell viability was observed, suggesting potential for breast cancer treatment.

Data Tables

PropertyValue
Molecular Weight358.17 g/mol
Antimicrobial MIC (S. aureus)32 µg/mL
Antioxidant IC5025 µg/mL
Cytotoxicity IC50 (HeLa)15 µg/mL

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Acetoxy-3'-iodobenzophenone while minimizing side reactions?

  • Methodological Approach : Begin with iodination of 3-acetoxybenzophenone using iodine monochloride (ICl) in acetic acid under controlled temperature (40–50°C). Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1). Purify via column chromatography (silica gel, gradient elution) to isolate the desired product from unreacted starting material and diiodinated byproducts .
  • Key Considerations : Ensure stoichiometric control of iodine to avoid over-iodination. Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Approach :

  • NMR : Use 1H^1H-NMR (CDCl₃, 400 MHz) to confirm acetoxy group integration (δ ~2.3 ppm, singlet) and aromatic protons (δ 7.2–8.1 ppm). 13C^13C-NMR will show the carbonyl (C=O) at ~195 ppm and iodine’s deshielding effect on the adjacent aromatic carbon .
  • IR : Identify the acetoxy C=O stretch (~1765 cm⁻¹) and aromatic C-I stretch (~485 cm⁻¹) .
    • Validation : Compare data with NIST Standard Reference Database entries for analogous benzophenones .

Q. How should this compound be stored to prevent degradation?

  • Best Practices : Store in amber glass vials at –20°C under inert gas (Ar). Avoid exposure to light, moisture, and oxidizing agents. Confirm stability via periodic HPLC analysis (C18 column, acetonitrile:water 70:30) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

  • Analytical Strategy :

Reproducibility Testing : Replicate literature protocols (e.g., iodination conditions from ) while strictly controlling variables (temperature, solvent purity, reagent ratios).

Byproduct Analysis : Use LC-MS to identify side products (e.g., diiodinated derivatives or acetoxy hydrolysis products).

Statistical Comparison : Apply ANOVA to compare yields across multiple trials and identify significant deviations .

Q. What computational methods can predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Approach :

  • DFT Calculations : Optimize molecular geometry using Gaussian09 (B3LYP/6-311+G(d,p)) to calculate bond dissociation energies (C-I vs. C-OAc).
  • Transition State Modeling : Simulate Suzuki-Miyaura coupling pathways to evaluate iodine’s leaving-group ability compared to acetoxy .
    • Validation : Compare computational results with experimental kinetics (e.g., rate constants from 1H^1H-NMR reaction monitoring).

Q. How can isotopic labeling (e.g., 13C^{13}C-acetoxy) enhance mechanistic studies of this compound’s hydrolysis?

  • Experimental Design :

Synthesis : Prepare 13C^{13}C-labeled acetoxy group via reaction with 13C^{13}C-acetic anhydride.

Tracing Hydrolysis : Use 13C^13C-NMR to track 13CO2^{13}CO_2 release under acidic/alkaline conditions.

Kinetic Isotope Effect (KIE) : Measure KIE values to distinguish between concerted vs. stepwise hydrolysis mechanisms .

Properties

IUPAC Name

[3-(3-iodobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IO3/c1-10(17)19-14-7-3-5-12(9-14)15(18)11-4-2-6-13(16)8-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDQWHUSYJQKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641636
Record name 3-(3-Iodobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-65-7
Record name 3-(3-Iodobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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